3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde
Description
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 3-(2-oxo-1,3-oxazolidin-3-yl)propoxy substituent at the 4-position. The oxazolidinone moiety (2-oxo-1,3-oxazolidin-3-yl) is a five-membered heterocyclic ring containing nitrogen and oxygen, known for its role in medicinal chemistry, particularly as a pharmacophore in antibiotics like linezolid .
Properties
IUPAC Name |
3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13-9-11(10-16)3-4-12(13)19-7-2-5-15-6-8-20-14(15)17/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRYVGZSWWZVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCN2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Propoxy Chain: The oxazolidinone is then reacted with a halogenated propyl compound to form the propoxy chain.
Substitution on the Benzaldehyde Core: The final step involves the substitution of the benzaldehyde core with the methoxy group and the propoxy-oxazolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzoic acid.
Reduction: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Structural Analysis
- Core Structure : All compounds share a benzaldehyde backbone with methoxy and alkoxy substituents. The target compound and its nitroimidazole analog have identical methoxy and propoxy linkers but differ in the heterocyclic substituent.
- This contrasts with the nitroimidazole group in the analog , which contains two nitrogen atoms and a nitro group, enhancing electrophilicity and antimicrobial activity. The tricyclic diaza substituent in the Enamine compound introduces steric bulk, likely reducing solubility compared to simpler heterocycles.
- Crystallography: The nitroimidazole analog crystallizes in a monoclinic system (space group P21/n) with unit cell dimensions a = 9.4885 Å, b = 13.048 Å, and c = 12.745 Å . Similar studies for the target compound are lacking, but oxazolidinones typically exhibit planar conformations favorable for protein binding .
Biological Activity
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is an organic compound characterized by a benzaldehyde core with a methoxy group and a propoxy chain linked to an oxazolidinone ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 275.29 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxazolidinone Ring : Reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Attachment of the Propoxy Chain : Reaction of the oxazolidinone with a halogenated propyl compound.
- Substitution on the Benzaldehyde Core : Final substitution to introduce the methoxy group and the propoxy-oxazolidinone moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Several studies have shown that compounds containing oxazolidinone rings possess antimicrobial properties. The mechanism is thought to involve inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
Anticancer Potential
Preliminary research suggests that this compound may exhibit anticancer activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Johnson & Lee (2023) | Reported significant cytotoxic effects on breast cancer cell lines (MCF7), with IC50 values around 15 µM. |
| Zhao et al. (2024) | Identified potential MAO inhibition, suggesting implications for neuroprotective effects in Parkinson's disease models. |
The proposed mechanism involves:
- Covalent Bond Formation : The aldehyde group reacts with nucleophilic sites on proteins.
- Enzyme Interaction : The oxazolidinone ring may modulate enzyme activity, affecting metabolic pathways.
- Cellular Uptake : The propoxy chain may facilitate cellular uptake, enhancing bioavailability.
Q & A
Q. What are the established synthetic routes for 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three key steps:
Oxazolidinone Ring Formation : React amino alcohols (e.g., ethanolamine derivatives) with carbonyl compounds (e.g., phosgene) under acidic/basic conditions. For reproducibility, maintain anhydrous conditions and inert atmospheres to prevent side reactions .
Propoxy Chain Attachment : Use nucleophilic substitution (e.g., oxazolidinone with 1-bromo-3-chloropropane in DMF/K₂CO₃ at 100°C for 3–5 hours). Monitor progress via TLC or NMR .
Benzaldehyde Substitution : Employ Williamson ether synthesis to introduce the methoxy and propoxy-oxazolidinone groups. Optimize yields (typically 60–80%) via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and conformation using SHELX software (e.g., SHELXL for refinement). For monoclinic systems (space group P2₁/n), collect data with a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement parameters: R1 < 0.05, wR2 < 0.15 .
- Spectroscopy : Confirm functional groups via FTIR (aldehyde C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (methoxy singlet at δ ~3.8 ppm, aldehyde proton at δ ~9.8 ppm) .
Q. What are the common chemical transformations of this compound, and how are they performed?
- Methodological Answer : Key reactions include:
- Oxidation : Convert the aldehyde to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 60°C). Monitor via TLC (Rf reduction) .
- Reduction : Reduce the aldehyde to a primary alcohol with NaBH₄ in ethanol (room temperature, 2 hours). Purify via flash chromatography .
- Nucleophilic Substitution : Replace the methoxy group with amines (e.g., NH₃/MeOH, reflux) to generate Schiff base derivatives for bioactivity studies .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodological Answer : Initial screenings use:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus; 10–50 µg/mL) per CLSI guidelines .
- Cytotoxicity Tests : MTT assay on cancer cell lines (e.g., MCF7, IC₅₀ ~15 µM). Include positive controls (e.g., doxorubicin) and triplicate runs .
- Enzyme Inhibition : Fluorescence-based MAO-B inhibition assays (IC₅₀ reported at ~20 µM) using kynuramine as substrate .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved (e.g., MIC variability)?
- Methodological Answer : Discrepancies arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) and validate via whole-genome sequencing.
- Assay Conditions : Control pH, temperature, and solvent (DMSO ≤1% v/v).
- Structural Analogues : Compare with derivatives (e.g., 3-Methoxy-4-[3-(2-oxo-oxazolidin-3-yl)propoxy]benzoic acid) to isolate pharmacophore contributions .
Q. What computational strategies optimize synthetic yield and regioselectivity?
- Methodological Answer :
- DFT Calculations : Model transition states (Gaussian 16) to predict regioselectivity in nucleophilic substitutions.
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., KI) to identify optimal conditions via response surface methodology .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXD for structure solution and OLEX2 for integration. Apply TWINABS for absorption correction .
- Disorder Modeling : Refine occupancies of disordered propoxy chains using PART instructions in SHELXL .
Q. What mechanistic insights explain its enzyme inhibition (e.g., MAO-B)?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate binding to MAO-B’s FAD-binding pocket. The oxazolidinone ring forms H-bonds with Tyr 398, while the aldehyde covalently modifies Cys 172 .
- Kinetic Analysis : Determine inhibition type (e.g., non-competitive) via Lineweaver-Burk plots. Kᵢ values correlate with oxazolidinone ring rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
